N-Cbz-L-leucyl-L-alanine benzyl ester

Description

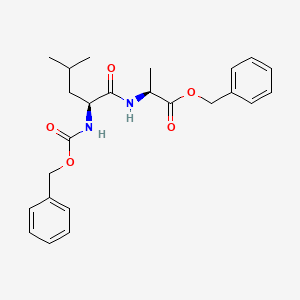

N-Cbz-L-leucyl-L-alanine benzyl ester (CAS: 136687-69-9) is a dipeptide derivative featuring two protective groups: a benzyloxycarbonyl (Cbz) group on the N-terminus of leucine and a benzyl ester on the C-terminus of alanine. Its molecular formula is C₂₄H₃₀N₂O₅, with a molecular weight of 426.51 g/mol . Structurally, it comprises a hydrophobic leucine residue and a smaller alanine residue, making it a model compound for studying peptide synthesis, enzymatic stability, and prodrug design. The Cbz group enhances steric protection against aminopeptidases, while the benzyl ester improves lipophilicity, facilitating cellular uptake .

This compound is synthesized via stepwise coupling of Cbz-protected leucine with alanine benzyl ester, often using carbodiimide-based coupling reagents like DCC or EDC. Post-synthesis purification typically involves column chromatography or recrystallization .

Properties

IUPAC Name |

benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJZDZJUQJWXQX-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dicyclohexylcarbodiimide (DCC) Method

The most widely reported method involves coupling N-Cbz-L-leucine with L-alanine benzyl ester hydrochloride using DCC as a coupling agent. Key steps include:

-

Deprotonation : L-Alanine benzyl ester hydrochloride is treated with organic bases (e.g., triethylamine or N,N-diisopropylethylamine) in dichloromethane (DCM) to generate the free amine.

-

Activation : N-Cbz-L-leucine is activated using DCC in anhydrous DCM at 0°C, forming an O-acylisourea intermediate.

-

Coupling : The activated intermediate reacts with the deprotonated L-alanine benzyl ester, yielding the protected dipeptide.

Typical Conditions :

Ethylcarbodiimide (EDC)/Hydroxybenzotriazole (HOBt) Method

EDC/HOBt offers improved racemization suppression compared to DCC. A representative protocol from Ambeed:

-

Activation : N-Cbz-L-leucine (0.45 mol) is dissolved in dry DMF, treated with HOBt (0.54 mol) and EDC (0.54 mol) at 0°C.

-

Coupling : L-Alanine benzyl ester hydrochloride (0.45 mol) and N,N-diisopropylethylamine (1.34 mol) are added dropwise.

-

Workup : The crude product is washed with saturated NaCl, dried over Na₂SO₄, and recrystallized.

Key Metrics :

Mixed Anhydride Method

This approach employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate:

-

Anhydride Formation : N-Cbz-L-leucine reacts with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C in the presence of N-methylmorpholine.

-

Nucleophilic Attack : L-Alanine benzyl ester hydrochloride deprotonated with NaHCO₃ attacks the anhydride.

Advantages :

Limitations :

Solid-Phase Peptide Synthesis (SPPS)

Merrifield’s SPPS methodology adapts well for this dipeptide:

-

Resin Loading : Chloromethylated polystyrene resin is esterified with N-Cbz-L-leucine using triethylammonium acetate.

-

Deprotection : Cbz group removed with 30% HBr in acetic acid (2–4 hours).

-

Coupling : L-Alanine benzyl ester activated as p-nitrophenyl ester reacts with the free amine on the resin.

Performance Metrics :

Enzymatic Deprotection Strategies

Recent advances utilize N-CBZ-deprotecting enzymes to streamline synthesis:

-

One-Pot Synthesis : N-Cbz-L-leucine and L-alanine benzyl ester are coupled using subtilisin variants in aqueous buffer (pH 7.5).

-

Enzymatic Cleavage : The enzyme hydrolyzes the Cbz group post-coupling, eliminating the need for harsh acids.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| DCC-Mediated | 85–89 | 98–99 | Moderate | High |

| EDC/HOBt | 73–75 | 98 | Low | Moderate |

| Mixed Anhydride | 52–66 | 95–97 | High | Low |

| SPPS | 90–95 | >99 | Negligible | High |

| Enzymatic | 80–85 | 97–98 | None | Emerging |

Critical Challenges and Solutions

Racemization Control

Byproduct Management

-

Dicyclohexylurea (DCU) Removal : Filtration through celite or silica gel improves purity.

-

Solvent Selection : Ethyl acetate/hexane recrystallization eliminates unreacted starting materials.

Industrial-Scale Optimization

Patents highlight two optimized routes for kilogram-scale production:

-

Uses DCM as solvent, enabling easy recovery via distillation.

-

Implements inline IR monitoring for real-time reaction control.

-

Employs immobilized enzymes in flow reactors for continuous synthesis.

-

Reduces processing time by 40% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-leucyl-L-alanine benzyl ester undergoes various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.

Hydrolysis: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Catalytic Hydrogenation: Pd-C, H2

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Coupling Reagents: DCC, DIC, DMAP

Major Products Formed

Deprotected Amino Acids: Removal of the Cbz group yields L-leucyl-L-alanine.

Carboxylic Acids: Hydrolysis of the benzyl ester yields N-Cbz-L-leucyl-L-alanine.

Scientific Research Applications

Peptide Synthesis

N-Cbz-L-leucyl-L-alanine benzyl ester is primarily used as a building block in peptide synthesis. Its structure allows for the protection of amino groups, facilitating the formation of peptide bonds without unwanted side reactions.

- Synthesis Methodology : The compound can be utilized in solid-phase peptide synthesis (SPPS), where the Cbz (carbobenzyloxy) group serves as a protecting group for the amino functionality. This method allows for the sequential addition of amino acids to form longer peptides. The deprotection of the Cbz group is typically achieved using hydrogenation or other chemical methods, allowing for the release of free amino groups for further coupling reactions .

- Case Study : A study demonstrated that using this compound in conjunction with other protected amino acids resulted in high yields of desired peptides. The efficiency of this method was attributed to the stability of the Cbz protecting group under various reaction conditions .

Enzymatic Studies

The compound has been investigated for its interactions with proteolytic enzymes, which are crucial for understanding peptide bond hydrolysis and enzyme specificity.

- Enzyme Specificity : Research has shown that this compound can serve as a substrate for various proteases, including papain and Streptomyces griseus protease. The benzyl ester group enhances the substrate's affinity and reactivity towards these enzymes, making it a valuable tool in enzymatic studies .

- Data Table: Enzymatic Activity

| Enzyme | Substrate | Reaction Conditions | Observed Activity |

|---|---|---|---|

| Papain | This compound | pH 7.0, 37°C | High |

| Streptomyces Griseus Protease | This compound | pH 6.5, 40°C | Moderate |

Drug Development and Therapeutics

This compound has potential applications in drug development, particularly in creating peptide-based therapeutics.

- Antibacterial Activity : Research indicates that derivatives of this compound can exhibit antibacterial properties when modified appropriately. For instance, modifications to the side chains have shown varying degrees of activity against specific bacterial strains such as Pseudomonas aeruginosa and Serratia marcescens .

- Case Study : A study involving a series of dipeptide derivatives highlighted that certain modifications to this compound led to enhanced antibacterial efficacy, suggesting that structural variations can significantly impact biological activity .

Polymerization Studies

The compound's esters have been studied for their role in polymerization processes, particularly in enhancing peptide synthesis efficiency.

Mechanism of Action

The mechanism of action of N-Cbz-L-leucyl-L-alanine benzyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino group of L-leucine, preventing unwanted side reactions during peptide coupling. The benzyl ester group protects the carboxyl group of L-alanine, allowing selective deprotection and further functionalization. The compound’s stability and ease of deprotection make it an essential tool in peptide chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Cbz-L-leucyl-L-alanine benzyl ester with structurally and functionally analogous compounds:

Key Findings from Comparative Analysis:

Structural Influence on Bioactivity :

- The benzyl ester group universally enhances lipophilicity across analogs, improving cellular uptake (e.g., This compound vs. polar NPOx derivatives in ) .

- Fluorine or chlorine substitutions (e.g., A-S-fluorobenzoyl-L-leucine-p-alanine benzyl ester , N-Cbz-L-β-chloroalanine benzyl ester ) increase metabolic stability and target affinity .

Synthetic Efficiency :

- N-Cbz-L-serine benzyl ester achieves a 93.2% yield using phase-transfer catalysis, outperforming carbodiimide-based methods (~50–66% yields for other analogs) .

- Tosylate intermediates (e.g., in ) simplify coupling but require stringent purification .

Stability and Applications :

- Acid-labile Boc groups (e.g., Boc-L-alanine benzyl ester ) are preferred for SPPS, while Cbz groups offer broader enzymatic resistance .

- Glutamic acid analogs (e.g., N-Cbz-L-glutamic acid 1-benzyl ester ) enable pH-responsive drug release due to carboxylate ionization .

Biological Performance: Benzyl ester prodrugs (e.g., B-NPOx in ) exhibit 2–24× higher antiparasitic activity than non-esterified counterparts, attributed to hydrolysis into active metabolites .

Biological Activity

N-Cbz-L-leucyl-L-alanine benzyl ester is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves the protection of amino acids through the carbobenzoxy (Cbz) group and subsequent esterification with benzyl alcohol. The process can be summarized as follows:

- Protection of Amino Acids : The amino group of L-leucine is protected using a Cbz group.

- Esterification : The carboxylic acid group of L-alanine is reacted with benzyl alcohol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the benzyl ester.

- Purification : The product is purified using chromatography techniques.

The general reaction scheme can be represented as:

Antimicrobial Properties

Research indicates that derivatives of amino acid esters, including those with Cbz and benzyl groups, exhibit various biological activities, particularly antimicrobial effects. For example, studies have shown that certain peptide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Mechanism of Action : The lipophilicity introduced by the benzyl ester enhances membrane permeability, allowing the compound to penetrate bacterial cells more effectively. This property is crucial for compounds designed to inhibit enzymes like aminopeptidases that are vital for bacterial survival .

| Compound | Activity | Target Enzyme |

|---|---|---|

| This compound | Moderate | Aminopeptidases |

| Cbz derivatives | Variable | Various |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit proteolytic enzymes. Studies have demonstrated that modifications in the structure of amino acid esters can lead to enhanced selectivity and potency against specific proteases.

- Selectivity : The Cbz group has been shown to increase the selectivity towards certain enzymes such as cathepsin L over others, which is beneficial for developing targeted therapies .

Case Studies

- Antifungal Activity : A series of N-benzoyl amino esters were synthesized and tested against fungal strains like Fusarium temperatum and Aspergillus fumigatus. Results indicated that modifications in the ester group significantly impacted antifungal potency, suggesting similar potential for this compound .

- Peptide Synthesis : Research has highlighted that the use of benzyl esters in peptide synthesis enhances polymerization efficiency when using proteolytic enzymes like papain. This suggests that this compound could serve as a valuable building block in peptide-based drug development .

Q & A

Q. What are the optimal synthetic routes for preparing N-Cbz-L-leucyl-L-alanine benzyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via a mixed anhydride method or carbodiimide coupling. For example, the mixed anhydride approach involves activating the carboxyl group of N-Cbz-L-leucine with reagents like isobutyl chloroformate, followed by coupling with L-alanine benzyl ester. Reaction parameters such as temperature (0–4°C for anhydride stability), solvent (e.g., THF or DCM), and stoichiometric ratios (1.2:1 excess of activated carboxyl component) are critical for minimizing side reactions like racemization . Post-synthesis, purification via flash chromatography or recrystallization (using ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

Characterization methods include:

- NMR spectroscopy : Confirm backbone connectivity (e.g., α-proton shifts at 4.2–4.5 ppm for leucine and alanine residues) and benzyl ester aromatic protons (7.2–7.4 ppm) .

- HPLC analysis : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric purity (>97% ee) .

- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₀N₂O₅) .

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture or elevated temperatures, which can hydrolyze the benzyl ester or cleave the Cbz group. Regularly monitor purity via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the benzyl ester group influence the compound’s stability under enzymatic or physiological conditions?

The benzyl ester protects the C-terminal carboxyl group during peptide synthesis but is susceptible to cleavage by esterases or acidic conditions (pH < 2). For example, carboxypeptidase Y selectively hydrolyzes benzyl esters in buffered solutions (pH 6.5, 37°C), releasing free alanine . Stability assays under simulated physiological conditions (e.g., PBS at 37°C) show a half-life of ~8 hours, necessitating timed deprotection .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?

Racemization occurs primarily during activation of the carboxyl group. To minimize this:

Q. How can this compound be applied in synthesizing complex peptide conjugates (e.g., glycopeptides or fluorescent probes)?

The Cbz group allows orthogonal deprotection (via hydrogenolysis or HBr/acetic acid) while retaining acid-labile functionalities. For example:

- Glycopeptide synthesis : After coupling, the benzyl ester is selectively removed via hydrogenolysis (Pd/C, H₂), enabling subsequent glycosylation of the free carboxyl group .

- Fluorescent labeling : React the deprotected carboxyl group with NHS-ester dyes (e.g., FITC) in DMF/pH 8.5 buffer .

Data Contradiction and Optimization

Q. Conflicting reports exist on the solubility of this compound in polar solvents. How should researchers resolve this?

Discrepancies arise from varying purity levels (e.g., residual salts or solvents). Systematic solubility testing in DMSO, DMF, and acetonitrile (0.1–10 mM) under sonication (30 min, 25°C) is recommended. Data from and suggest solubility in DMF > DCM > THF, with precipitation observed in aqueous buffers .

Q. Why do enzymatic cleavage yields vary across studies using carboxypeptidase Y?

Yield variability (60–95%) correlates with enzyme batch activity and substrate presentation (e.g., aggregated vs. solubilized peptide). Pre-incubate the enzyme-substrate mixture in 10% DMSO to improve accessibility .

Methodological Best Practices

- Purification : Use preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for final polishing .

- Scale-up : For reactions >10 mmol, replace DCM with THF to reduce solvent toxicity and improve mixing .

- Safety : Handle benzyl ester derivatives in a fume hood due to potential respiratory irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.